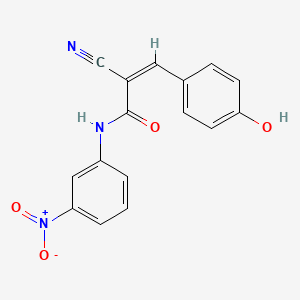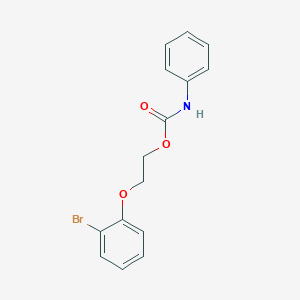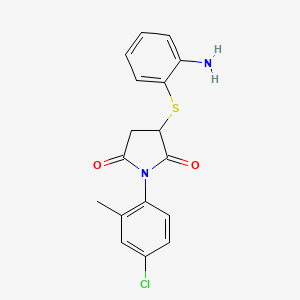
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound that features both cyano and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with 3-nitroaniline in the presence of a cyano group donor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyano derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored due to the presence of the nitro and cyano groups, which are known to interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The hydroxyl and nitro groups can be modified to enhance biological activity and selectivity.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential enzymes or cellular processes. The cyano and nitro groups could play a role in the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The unique combination of cyano, hydroxyl, and nitro groups in (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide provides distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(8-11-4-6-15(20)7-5-11)16(21)18-13-2-1-3-14(9-13)19(22)23/h1-9,20H,(H,18,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGXHKJLGBFQE-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-CHLOROPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B5132777.png)

![2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5132813.png)
![N,N-diethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5132814.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methylpentanamide](/img/structure/B5132827.png)
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5132835.png)

![3-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5132858.png)
![ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B5132868.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
![1-(4-Methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B5132889.png)
![2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;oxalic acid](/img/structure/B5132891.png)
